molecular formula C15H14O2 B1302215 3'-Methoxy-2-phenylacetophenone CAS No. 62381-24-2

3'-Methoxy-2-phenylacetophenone

Cat. No.: B1302215
CAS No.: 62381-24-2
M. Wt: 226.27 g/mol
InChI Key: VYKIKVKAEQMZBI-UHFFFAOYSA-N
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Description

3’-Methoxy-2-phenylacetophenone is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is also known by its IUPAC name, 1-(3-methoxyphenyl)-2-phenylethanone . This compound is characterized by a methoxy group attached to the third carbon of the phenyl ring and a phenylacetophenone backbone. It is a white solid at room temperature and is used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-2-phenylacetophenone typically involves the reaction of 3-methoxybenzaldehyde with phenylacetic acid in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where aluminum chloride (AlCl3) is used as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 3’-Methoxy-2-phenylacetophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3’-Methoxy-2-phenylacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in organic reactions, facilitating the formation of new chemical bonds. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 3’-Methoxy-2-phenylacetophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKIKVKAEQMZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374867
Record name 3'-Methoxy-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62381-24-2
Record name 3'-Methoxy-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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